Prop-2-en-1-yl 2-chloro-3-oxobutanoate
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Overview
Description
Prop-2-en-1-yl 2-chloro-3-oxobutanoate is an organic compound with a complex structure that includes both an allyl group and a chlorinated ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl 2-chloro-3-oxobutanoate can be synthesized through the esterification of 2-chloro-3-oxobutanoic acid with prop-2-en-1-ol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help in the removal of water formed during the esterification, thereby driving the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-chloro-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: 2-chloro-3-oxobutanoic acid.
Reduction: Prop-2-en-1-yl 2-chloro-3-hydroxybutanoate.
Substitution: Products depend on the nucleophile used, such as prop-2-en-1-yl 2-methoxy-3-oxobutanoate when using sodium methoxide.
Scientific Research Applications
Prop-2-en-1-yl 2-chloro-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 2-chloro-3-oxobutanoate involves its reactive functional groups. The allyl group can participate in various addition reactions, while the chlorinated ketone can undergo nucleophilic substitution. These reactions can lead to the formation of new bonds and the modification of molecular structures, making the compound useful in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide
- 3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol
- (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one
Uniqueness
Prop-2-en-1-yl 2-chloro-3-oxobutanoate is unique due to its combination of an allyl group and a chlorinated ketone. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
21045-82-9 |
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Molecular Formula |
C7H9ClO3 |
Molecular Weight |
176.60 g/mol |
IUPAC Name |
prop-2-enyl 2-chloro-3-oxobutanoate |
InChI |
InChI=1S/C7H9ClO3/c1-3-4-11-7(10)6(8)5(2)9/h3,6H,1,4H2,2H3 |
InChI Key |
IIZVLQBINZZMQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)OCC=C)Cl |
Origin of Product |
United States |
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